Valproic Acid-d6

Catalog No.
S1553451
CAS No.
87745-18-4
M.F
C8H12D6O2
M. Wt
150.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valproic Acid-d6

CAS Number

87745-18-4

Product Name

Valproic Acid-d6

IUPAC Name

5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid

Molecular Formula

C8H12D6O2

Molecular Weight

150.25 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3

InChI Key

NIJJYAXOARWZEE-WFGJKAKNSA-N

SMILES

CCCC(CCC)C(=O)O

Synonyms

Valproic Acid; Dipropylacetic Acid; 2-Propylvaleric Acid

Canonical SMILES

CCCC(CCC)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O

Isotope-Labeled Internal Standard:

Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- (also known as 2-(propyl-d3)-pentanoic-d3 acid) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard. Internal standards are compounds added to a sample before analysis to serve as a reference for quantification. They possess similar chemical and physical properties to the target analyte (the compound being measured) but differ slightly in their mass due to the incorporation of stable isotopes.

In the context of Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-, the three deuterium atoms (denoted by "d") replace the corresponding hydrogen atoms in the propyl chain and three positions of the pentanoic acid chain. This isotopic substitution creates a mass difference compared to the unlabeled (non-deuterated) compound, allowing for differentiation during analysis techniques like mass spectrometry.

Improved Accuracy and Precision in Quantitative Analysis:

By using Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- as an internal standard, researchers can achieve improved accuracy and precision in quantitative analysis. This is because the internal standard compensates for various factors that can affect the measurement, such as:

  • Matrix effects: The presence of other components in the sample can interfere with the detection and quantification of the target analyte. The internal standard, being chemically similar but isotopically distinct, experiences the same matrix effects as the analyte, effectively correcting for these interferences.
  • Instrumental variations: Slight fluctuations in instrument performance can occur over time, leading to variations in the measured signal. The internal standard serves as a reference point, allowing researchers to normalize the signal of the analyte and account for these instrumental variations.

Applications in Various Research Fields:

Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- finds application in various scientific research fields, including:

  • Pharmaceutical research: Studying the metabolism and pharmacokinetics of drugs.
  • Environmental science: Monitoring environmental contaminants and studying their degradation pathways.
  • Biomedical research: Investigating biological processes and pathways involving organic acids.

Valproic Acid-d6 is a deuterated form of valproic acid, a medication primarily used for the treatment of epilepsy, bipolar disorder, migraine headaches, and depression. The deuteration involves the substitution of hydrogen atoms with deuterium, enhancing its stability and making it useful in various analytical applications. Valproic Acid-d6 has the chemical formula C₈D₁₆O₂ and is characterized by its unique isotopic labeling, which allows for precise tracking in biochemical studies and drug metabolism research .

This compound itself likely doesn't have a specific mechanism of action. Its primary function is as a substrate or internal standard in scientific research, particularly NMR spectroscopy. The deuterium labeling allows for better signal separation and sensitivity in NMR experiments, aiding in the study of other molecules [].

Safety information for 2-(propyl-3,3,3-d3)pentanoic-5,5,5-d3 acid is likely similar to pentanoic acid. While specific data may not be available, general precautions for handling organic acids should be followed, including:

  • Wear gloves, safety glasses, and appropriate protective clothing.
  • Handle in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Flammable liquid - keep away from heat and open flames.
  • Refer to the safety data sheet (SDS) for detailed handling and disposal information [].
Similar to its non-deuterated counterpart. Key reactions include:

  • Conjugation Reactions: Valproic Acid-d6 undergoes glucuronidation via UDP-glucuronosyltransferases, which facilitates its excretion .
  • Oxidation Reactions: It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can exhibit different pharmacological activities .
  • Hydrolysis: In aqueous environments, Valproic Acid-d6 can hydrolyze to form its corresponding acid and alcohol derivatives.

These reactions are crucial for understanding its pharmacokinetics and toxicological profiles.

Valproic Acid-d6 exhibits biological activities akin to those of valproic acid, including:

  • Anticonvulsant Effects: It stabilizes neuronal membranes and increases gamma-aminobutyric acid levels, providing therapeutic effects in epilepsy management .
  • Mood Stabilization: The compound is effective in treating manic episodes associated with bipolar disorder due to its mood-stabilizing properties .
  • Neuroprotective Properties: Research indicates that Valproic Acid-d6 may offer neuroprotective effects against oxidative stress and apoptosis in neuronal cells .

The synthesis of Valproic Acid-d6 typically involves:

  • Deuteration of Valproic Acid: This can be achieved through various methods such as:
    • Using deuterated solvents during the reaction.
    • Employing deuterated reagents in the synthesis process.
  • Purification: The product is purified using techniques like liquid chromatography to ensure high purity suitable for research applications.
  • Characterization: Analytical techniques such as nuclear magnetic resonance spectroscopy are used to confirm the isotopic labeling and purity of the compound .

Valproic Acid-d6 finds applications in several fields:

  • Pharmacokinetic Studies: Its unique isotopic labeling allows for accurate tracking in metabolic studies, aiding in understanding drug interactions and clearance rates.
  • Analytical Chemistry: It serves as a reference standard in liquid chromatography-mass spectrometry assays for therapeutic drug monitoring .
  • Research on Drug Metabolism: The compound is utilized in studies investigating the metabolic pathways of valproic acid and its metabolites, contributing to safer therapeutic practices .

Valproic Acid-d6 has been investigated for its interactions with various drugs and metabolic pathways:

  • Drug Interactions: Studies have shown that it can influence the pharmacokinetics of other antiepileptic drugs, necessitating careful monitoring of serum levels during co-administration .
  • Metabolic Pathways: Research indicates that genetic polymorphisms in metabolic enzymes can affect the clearance of Valproic Acid-d6, highlighting the importance of personalized medicine in treatment regimens .

Several compounds share structural similarities with Valproic Acid-d6. Here’s a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
Valproic AcidIdentical backboneNon-deuterated form; widely used clinically
Sodium ValproateSimilar backboneSalt form; more soluble in water
GabapentinDifferent backbonePrimarily used for neuropathic pain
LamotrigineDifferent backboneUsed for epilepsy and bipolar disorder

Valproic Acid-d6 stands out due to its isotopic labeling, which enhances analytical precision without altering the fundamental pharmacological properties seen in its parent compound.

Purity

95% by HPLC; 98% atom D

XLogP3

2.8

Tag

Pentanoic Acid Impurities

Related CAS

99-66-1 (unlabelled)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

87745-18-4

Wikipedia

Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-

Dates

Modify: 2023-08-15

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